
Ilicol
Description
Optimized Solvent Extraction Techniques
Solvent extraction is a fundamental step in the isolation of natural products, involving the dissolution of target compounds from plant material into a suitable solvent. While specific "optimized" solvent extraction techniques solely focused on Ilicol are not extensively detailed in available literature, the general principles and commonly employed methods in natural product isolation are applicable. Liquid-liquid extraction (LLE) is a widely used technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an organic solvent and an aqueous phase economysolutions.inwikipedia.org. Common organic solvents utilized in LLE for natural product isolation include ethyl acetate, dichloromethane, diethyl ether, toluene, and hexane, chosen based on the polarity and chemical properties of the target compound economysolutions.inwikipedia.orgchromatographyonline.com.
In the context of this compound isolation from Flourensia oolepis, an initial extraction step utilized ethanol to obtain a crude extract from the aerial parts of the plant . Pressurized hot water extraction (PHWE) represents another technique employed for the efficient extraction of natural products, offering potential advantages in terms of speed and reduced solvent consumption researchgate.netresearchgate.net. The selection of the solvent and extraction method is crucial for maximizing the yield and purity of this compound from its natural sources.
Chromatographic Separation Protocols for this compound
Chromatographic techniques are indispensable for the separation and purification of this compound from crude plant extracts. These methods exploit the differences in how compounds partition between a stationary phase and a mobile phase, allowing for their separation. Bioassay-guided chromatographic fractionation has been successfully employed in the isolation of this compound from Flourensia oolepis nih.gov. This approach involves the separation of the crude extract into fractions using chromatography, followed by testing the biological activity of each fraction to guide further separation steps mdpi.comresearchgate.netplos.orgnih.gov.
Techniques such as column chromatography (CC) and thin layer chromatography (TLC) are commonly used in the initial stages of fractionation nih.gov. High-performance liquid chromatography (HPLC) is a more advanced and widely used technique for achieving higher resolution separation and purification of natural products sthis compound.co.il. Other chromatographic methods like ion chromatography (IC) and hydrophilic interaction liquid chromatography (HILIC) are also utilized for separating various types of compounds based on their charge and polarity, respectively metrohm.comnih.govnih.gov. The specific chromatographic protocols for this compound would involve selecting appropriate stationary and mobile phases tailored to its chemical structure and properties to achieve effective separation from co-occurring compounds in the plant extract.
Bioassay-Guided Fractionation Strategies for Active Principles
Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds from natural sources by tracking the desired biological activity throughout the separation process mdpi.comresearchgate.netplos.orgnih.gov. This approach was instrumental in the isolation of this compound from Flourensia oolepis, where the phytotoxic activity of the plant extract was used as a guide chemfaces.comnih.gov. The process involves iteratively separating the extract into fractions and testing each fraction for the target biological activity. Fractions exhibiting activity are then subjected to further separation using various chromatographic techniques until pure, active compounds are obtained plos.org.
In the study involving F. oolepis, the ethanol extract of the aerial parts showed inhibitory effects on seed germination and root growth . This activity was used to direct the chromatographic fractionation, leading to the isolation of this compound and pinocembrin as the active principles responsible for the observed phytotoxicity chemfaces.comnih.gov.
Detailed research findings from this bioassay-guided isolation demonstrated the phytotoxic effects of this compound. This compound inhibited the germination of various seeds, including Panicum miliaceum, Avena sativa, Lactuca sativa, and Raphanus sativus. The IC50 values for germination inhibition varied depending on the plant species. chemfaces.comnih.gov.
Plant Species | This compound IC50 (Germination) |
Panicum miliaceum | 0.67 mM |
Avena sativa | 2.73 mM |
Lactuca sativa | 5.25 mM |
Raphanus sativus | 9.66 mM |
Furthermore, this compound was found to inhibit root growth in these species, also with varying potency. chemfaces.comnih.gov.
Plant Species | This compound IC50 (Root Growth) |
Panicum miliaceum | 1.22 mM |
Avena sativa | 2.90 mM |
Lactuca sativa | 7.35 mM |
Raphanus sativus | 8.07 mM |
This compound also demonstrated the ability to reduce cell division in Allium cepa without inducing chromosome aberrations medchemexpress.comchemfaces.comnih.gov.
Beyond its phytotoxic properties, molecular docking studies have explored this compound's potential as a cell cycle inhibitor. These studies suggest that this compound exhibits favorable binding interactions with key proteins involved in cell cycle regulation, such as CDK6 and E2F-2 researchgate.netresearchgate.net. Specifically, this compound showed strong binding affinities with CDK6 and E2F-2, with a binding energy of -7.8 kcal/mol and an inhibition constant of 1.81 µM for the CDK6 complex researchgate.netresearchgate.net. Interactions observed in the this compound-CDK6 complex included a hydrogen bond at residue VAL-150 and hydrophobic alkyl interactions researchgate.net. The this compound-E2F-2 complex was characterized by hydrogen bonds at residues ALA-152 and VAL-150, as well as hydrophobic alkyl interactions researchgate.net. Promising interactions, including hydrogen bonding and hydrophobic interactions, were also noted in the this compound-cyclin D1 complex researchgate.netresearchgate.net. These findings highlight the utility of bioassay-guided fractionation in discovering compounds with specific biological activities and provide insights into the potential mechanisms of action of this compound.
Propriétés
IUPAC Name |
(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMARCXQAHOJNRB-KBUPBQIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Stereochemical Characterization of Ilicol
Chemical Classification as a β-Selinene-Type Sesquiterpene
Ilicol is classified as a sesquiterpene. Sesquiterpenes are a class of natural compounds composed of 15 carbon atoms, typically derived from three isoprene units. ctdbase.org They have the general molecular formula C₁₅H₂₄ in their basic hydrocarbon form. ctdbase.orgwikipedia.org this compound is specifically identified as having a β-selinene-type structure. Selinenes are a group of isomeric sesquiterpenes with the molecular formula C₁₅H₂₄, commonly found in various plant sources. wikipedia.org β-Selinene is characterized by a specific decahydronaphthalene skeleton with a methylene group and an isopropenyl group. wikipedia.orgnih.govnih.gov The classification of this compound as a β-selinene-type sesquiterpene indicates its core structural framework is based on this specific bicyclic system.
Application of Advanced Spectroscopic Techniques for Structure Determination
Determining the complete structure of a natural product like this compound involves the application and interpretation of data from various spectroscopic methods. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Assignment
Reported NMR data for this compound from studies include characteristic signals that support its sesquiterpene structure. For instance, ¹H NMR data shows signals corresponding to methyl groups, methylene protons, and vinylic protons, consistent with the proposed structure. ¹³C NMR data provides signals for the fifteen carbon atoms, including those in the bicyclic system, the isopropenyl group, and the oxygen-bearing carbons.
Here is a sample of reported NMR data for this compound:
Nucleus | Chemical Shift (δ) | Multiplicity | J (Hz) | Assignment |
¹H | 0.84 | s | - | Me-C(4a) |
¹H | 0.95 | s | - | Me-C(1) |
¹H | 3.99 | s | - | CH₂OH |
¹H | 4.80, 4.95 | 2s | - | =CH₂ |
¹³C | 19.04 | - | - | Me-C(4a) |
¹³C | 22.96 | - | - | Me-C(1) |
¹³C | 70.46 | - | - | C(1) |
¹³C | 106.47 | - | - | C=CH₂ |
¹³C | 155.33 | - | - | C=CH₂ |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural subunits. numberanalytics.commassspeclab.com High-resolution mass spectrometry can accurately determine the molecular formula. massspeclab.com The fragmentation pattern observed in the mass spectrum, particularly in techniques like electron ionization mass spectrometry (EI-MS), provides clues about the functional groups and the arrangement of atoms within the molecule. nist.govwaters.com By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which aids in piecing together the structure. massspeclab.comresearchgate.net
For this compound, mass spectrometry data confirms its molecular weight and provides a characteristic fragmentation pattern consistent with a sesquiterpene structure bearing hydroxyl groups.
A reported EI-MS data for this compound shows a molecular ion peak and significant fragment ions:
m/z | Relative Intensity (%) | Assignment (Proposed) |
256 | 100 | [M]⁺ |
179 | 82 | |
152 | 67 | |
124 | 52 | |
96 | 31 | |
69 | 34 |
Note: The proposed assignments for fragment ions are based on typical fragmentation patterns of sesquiterpenes and would require detailed analysis for definitive confirmation.
Biosynthetic Pathways and Enzyme-mediated Transformations of Ilicol
Proposed Biosynthetic Origins and Precursors of Ilicol
The fundamental precursors for all terpenoids, including sesquiterpenes like this compound, are the five-carbon units isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) wikipedia.orgmdpi.com. In higher plants, these precursors are primarily generated through two distinct pathways: the mevalonate (MVA) pathway, localized in the cytosol, and the methylerythritol phosphate (MEP) pathway, found in plastids mdpi.compnas.org. While the MVA pathway is generally considered the main source of C5 units for sesquiterpene biosynthesis in the cytosol, there is evidence suggesting that in some cases, IPP from the plastid-localized MEP pathway can also contribute to cytosolic sesquiterpene synthesis through intracellular transport pnas.orgnih.gov.
The direct precursor for sesquiterpenes is farnesyl diphosphate (FPP), a 15-carbon molecule formed by the sequential condensation of IPP and DMAPP wikipedia.orgmdpi.com. This condensation is catalyzed by prenyltransferases. Specifically, the reaction of geranyl pyrophosphate (GPP), a 10-carbon intermediate formed from IPP and DMAPP, with another molecule of IPP yields FPP wikipedia.orgmdpi.com. Therefore, FPP serves as the central precursor from which the diverse skeletons of sesquiterpenes, including that of this compound, are formed genome.jp.
Enzymatic Steps and Intermediates in this compound Biosynthesis
The biosynthesis of sesquiterpenes from FPP is initiated by sesquiterpene synthases (also known as sesquiterpene cyclases) genome.jp. These enzymes catalyze the ionization of FPP, releasing the diphosphate group and generating a highly reactive allylic cation genome.jp. This cation then undergoes a series of cyclization and rearrangement reactions, guided by the specific sesquiterpene synthase, to form the characteristic carbocyclic skeletons of different sesquiterpenes genome.jp. The structural diversity among sesquiterpenes arises from the various ways the farnesyl cation can cyclize and the subsequent enzymatic modifications.
While the precise enzymatic steps and intermediates leading specifically to this compound have not been fully elucidated in the provided search results, the general pathway for sesquiterpene biosynthesis involves initial cyclization of FPP followed by potential further modifications genome.jpmdpi.com. These modifications can include oxidation, reduction, hydroxylation, and rearrangement reactions, often catalyzed by enzymes such as cytochrome P450 monooxygenases and other tailoring enzymes mdpi.comresearchgate.netnih.gov. These enzymatic steps introduce functional groups and contribute to the structural complexity and diversity of sesquiterpenoids mdpi.com.
Based on the general understanding of sesquiterpene biosynthesis, the pathway to this compound would likely involve a specific sesquiterpene synthase that cyclizes FPP into a precursor molecule with the core skeletal structure of this compound. Subsequent enzymatic steps, potentially involving oxidases, reductases, or other modifying enzymes, would then convert this intermediate into the final this compound structure. Research findings on other sesquiterpene lactones suggest that intermediates like germacrene A can be involved, undergoing further oxidation and cyclization researchgate.netresearchgate.net.
Comparative Analysis of this compound Biosynthesis with Related Sesquiterpenes (e.g., Illicium Sesquiterpenes)
Sesquiterpenes exhibit significant structural diversity, and their biosynthetic pathways share common initial steps but diverge at the cyclization and subsequent modification stages, dictated by the specific terpene synthases and tailoring enzymes present in the organism genome.jpnih.gov. Illicium species are known to produce a variety of sesquiterpenes . While the specific comparative biosynthesis of this compound with other Illicium sesquiterpenes is not detailed in the search results, the general principle of sesquiterpene biosynthesis applies.
The diversity of sesquiterpene structures, even within the same plant genus like Illicium, arises from the action of different sesquiterpene synthases acting on the common precursor FPP genome.jp. These synthases catalyze distinct cyclization patterns, leading to various core skeletons (e.g., germacrane, guaiane, eudesmane) researchgate.net. Following the initial cyclization, further enzymatic modifications, such as oxidation, hydroxylation, and the formation of lactone rings (characteristic of sesquiterpene lactones), contribute to the final structural variations observed among related sesquiterpenes mdpi.comresearchgate.netresearchgate.net.
Comparative studies of sesquiterpene biosynthesis in different plant species, such as Leonurus sibiricus, utilize techniques like comparative transcriptomics to identify genes encoding sesquiterpene synthases and other enzymes involved in the pathway nih.gov. Such approaches could be applied to Illicium species to identify the specific enzymes responsible for this compound biosynthesis and compare them to those producing other Illicium sesquiterpenes. This would help elucidate the specific enzymatic machinery and intermediates that differentiate the biosynthesis of this compound from other related compounds in this genus.
Chemical Synthesis and Derivatization Strategies for Ilicol
Synthetic Approaches to Ilicol and its Core Sesquiterpene Scaffold
The core structure of sesquiterpenes, including this compound, is a 15-carbon scaffold. ctdbase.org Synthetic strategies for sesquiterpene scaffolds often involve complex reaction sequences to build the characteristic ring systems and incorporate the necessary functional groups with correct stereochemistry. Total synthesis aims to construct a complex molecule from simpler, readily available precursors through a series of controlled chemical reactions. nih.govnih.govnii.ac.jp
While specific detailed total synthesis routes for this compound itself were not extensively detailed in the search results, research on the synthesis of related sesquiterpene scaffolds provides insight into the methodologies employed. For example, studies have explored the stereoselective total synthesis of other sesquiterpenes, often involving key steps such as Michael additions, cascade reactions, and the construction of complex cyclic systems. nih.govresearchgate.netnih.gov The synthesis of sesquiterpene lactone scaffolds, which share structural features with this compound, has also been a subject of research, sometimes utilizing divergent synthesis approaches from common intermediates to access a variety of carbocycles. chemrxiv.org
Synthesis of this compound Derivatives and Analogs
Chemical modification of natural products like this compound is a common strategy to investigate their biological activities and potentially enhance their properties. nih.govmdpi.com This involves selectively altering functional groups on the this compound structure to create derivatives and analogs.
Preparation of this compound Monoacetate and other Ester Derivatives
Ester derivatives of compounds containing hydroxyl groups, such as this compound, can be prepared through esterification reactions. chemistrysteps.com this compound monoacetate, a known derivative, has been isolated from natural sources and also synthesized from this compound. researchgate.netresearchgate.net General methods for preparing ester derivatives of alcohols involve reactions with acyl halides or anhydrides, often in the presence of a base. chemistrysteps.comespublisher.com For instance, acetylation, the process of adding an acetyl group to a molecule, can be achieved using acetic anhydride and a base. chemistrysteps.com The synthesis of ester derivatives from other natural products like catechin has been reported using acetylation reactions with various acyl chlorides. espublisher.com
Targeted Chemical Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. wikipedia.orgfrontiersin.orgnih.gov Targeted chemical modifications of this compound are performed to synthesize analogs with specific structural variations, allowing researchers to probe the role of different functional groups and structural features in its interactions with biological targets. wikipedia.orgnih.govrsc.org
These modifications can involve altering hydroxyl groups, the double bond, or the sesquiterpene scaffold itself. By synthesizing a series of derivatives with systematic structural changes and evaluating their biological activities, researchers can identify key structural elements responsible for the observed effects. mdpi.comwikipedia.orgfrontiersin.orgmdpi.com For example, modifications to the hydroxyl groups could involve esterification (as discussed above) or ether formation. Alterations to the carbon skeleton might involve reduction of double bonds, oxidation of hydroxyl groups, or introduction of new substituents. The specific modifications are guided by hypotheses about how the molecule interacts with its biological target, often informed by computational studies like molecular docking. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net
Biological Activities and Molecular Mechanisms of Ilicol
Phytotoxic and Allelopathic Activities of Ilicol
This compound has demonstrated phytotoxic and allelopathic properties, indicating its ability to inhibit the growth and development of other plants. Allelopathy involves the release of secondary metabolites by a plant that affects neighboring plants, either positively or negatively. frontiersin.orgresearchgate.netresearchgate.net Phytotoxicity refers to the detrimental effects of a substance on plant growth. nih.govfrontiersin.orgfrontiersin.org
Inhibition of Seed Germination in Monocotyledonous and Dicotyledonous Species
Mechanisms of Root Growth Inhibition
Inhibition of root growth is a common effect of phytotoxic and allelopathic compounds. researchgate.netfrontiersin.org Mechanisms underlying root growth inhibition by such substances can involve interference with auxin homeostasis, leading to altered polar auxin transport and root gravitropism. researchgate.netnih.gov Additionally, allelochemicals can impact biochemical and physiological processes in roots, potentially inducing oxidative stress or suppressing antioxidative responses. researchgate.net Ultrastructural modifications in the root tip, including the suppression of cell division, can also contribute to reduced root length. researchgate.netfrontiersin.orgnih.gov While the precise mechanisms by which this compound inhibits root growth were not explicitly detailed in the provided search snippets, the general mechanisms described for allelochemicals and phytotoxic substances that affect root development are likely relevant. researchgate.netfrontiersin.orgnih.govnih.gov
Impact on Plant Cell Division and Chromosomal Integrity (e.g., Allium cepa cell division)
This compound has been shown to reduce cell division in Allium cepa (onion) root tips. medchemexpress.comebi.ac.uk The Allium cepa test is a widely used and sensitive assay for assessing the cytogenotoxic effects of various substances, including their impact on mitotic index and chromosomal aberrations. mdpi.comjelsciences.comscienceopen.com Studies using this test have demonstrated that exposure to certain chemicals can lead to a decrease in the mitotic index (indicating reduced cell division) and induce chromosomal abnormalities such as laggards, stickiness, bridges, and fragments. mdpi.comjelsciences.comscienceopen.com Notably, research indicates that this compound reduces Allium cepa cell division without causing chromosome aberrations. medchemexpress.comebi.ac.uk This suggests that while this compound affects the rate of cell division, it may not induce the same level of direct damage to chromosomal integrity as some other toxic agents. medchemexpress.comebi.ac.ukmdpi.comjelsciences.comscienceopen.com
Assessment of this compound as a Natural Herbicide Agent
Given its phytotoxic and allelopathic activities, this compound has been assessed for its potential as a natural herbicide agent. researchgate.net Natural products with herbicidal activity are being explored as environmentally friendly alternatives to synthetic herbicides. mdpi.commdpi.comresearchgate.netscirp.org Allelochemicals, including compounds like this compound, have the potential to be used in weed management strategies, either directly or as lead compounds for developing bioherbicides. researchgate.netfrontiersin.orgresearchgate.netscirp.org this compound, isolated from Flourensia oolepis, has been identified as having plant growth inhibitory activities, suggesting its potential in this application. researchgate.net The efficacy of natural herbicides can vary depending on factors such as concentration, plant species, and environmental conditions. researchgate.netmdpi.com
Cell Cycle Modulation and Anti-Proliferative Effects in Cellular Models
Beyond its effects on plants, this compound has also been investigated for its impact on cell cycle progression and proliferation in cellular models, particularly in the context of potential therapeutic applications.
Inhibition of Cyclin-Dependent Kinases (CDKs) by this compound
Research suggests that this compound can modulate the cell cycle by interacting with key regulatory proteins, specifically cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net CDKs are a family of serine/threonine protein kinases that play a crucial role in regulating the progression of the eukaryotic cell cycle. wikipedia.orgnih.gov Their activity is tightly controlled by interactions with cyclins and CDK inhibitors (CKIs). wikipedia.orgnih.govwikipedia.org Dysregulation of CDK activity is frequently observed in various diseases, including cancer, making them targets for therapeutic intervention. wikipedia.orgnih.govmdpi.com
Molecular docking studies have investigated the inhibitory potential of this compound against G1/S phase cell cycle regulatory proteins, including Cyclin D1, CDK4, CDK6, and E2F-2. researchgate.netresearchgate.net Findings from these studies indicate that this compound exhibits favorable binding interactions with these proteins. researchgate.netresearchgate.net Specifically, this compound showed the strongest binding affinity with CDK6, demonstrating a binding energy of –7.8 kcal/mol and a low inhibition constant of 1.81 µM in a molecular docking analysis. researchgate.netresearchgate.net The interaction with CDK6 involves robust interactions, including a hydrogen bond and hydrophobic alkyl interactions. researchgate.netresearchgate.net this compound also showed promising interactions with Cyclin D1 and E2F-2, involving hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net These computational findings suggest that this compound has the potential to inhibit the activity of these key cell cycle regulators, which could contribute to anti-proliferative effects. researchgate.netresearchgate.netbmbreports.orgmdpi.com Further in vitro and in vivo investigations are needed to validate these inhibitory effects and explore the potential of this compound as a novel anti-cancer therapeutic agent. researchgate.net
Molecular Interactions with Cyclin D1/CDK4-CDK6 Complex
Molecular docking studies have indicated that this compound can interact with Cyclin D1, CDK4, and CDK6 proteins. researchgate.net Specifically, the this compound-cyclin D1 complex has shown promising interactions, including a hydrogen bond with the PHE-66 residue and hydrophobic interactions with residues LEU-6, ALA-30, and PHE-66. researchgate.netresearchgate.net These interactions suggest a potential influence of this compound on the formation or function of the Cyclin D1/CDK4-CDK6 complex.
Quantitative Binding Affinity Analysis with CDK6
Quantitative analysis using molecular docking has provided insights into the binding affinity of this compound with CDK6. naver.comresearchgate.net Findings demonstrate that this compound exhibits a favorable complex with CDK6, characterized by a binding energy of -7.8 kcal/mol and an inhibition constant (Ki) of 1.81 µM. researchgate.netresearchgate.netpakistanbmj.com The this compound-CDK6 complex involves robust interactions, including a hydrogen bond at residue VAL-150 and alkyl hydrophobic interactions with protein residues LEU-185 and VAL-77. researchgate.net These results suggest a relatively strong predicted binding interaction between this compound and CDK6.
Here is a data table summarizing the binding affinity data for this compound with CDK6:
Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
CDK6 | -7.8 | 1.81 |
Modulation of Eukaryotic Transcription Factor 2 (E2F-2) Activity
Eukaryotic Transcription Factor 2 (E2F-2) is a member of the E2F family of transcription factors, which play crucial roles in regulating the cell cycle, particularly the G1 to S phase transition, and are involved in DNA synthesis. nih.govfrontiersin.orgnih.gov E2F-2 can form complexes with DP1 and DP2 to regulate gene expression. frontiersin.org this compound has been explored for its potential to modulate E2F-2 activity. researchgate.netresearchgate.netresearchgate.netpakistanbmj.com
Elucidation of Ligand-Protein Complex Formation with E2F-2
Molecular docking studies have provided insights into the formation of the this compound-E2F-2 complex. ctdbase.orgnaver.comfbtjournal.com This complex is characterized by hydrogen bonds formed at residues ALA-152 and VAL-150, as well as hydrophobic alkyl interactions at residues LEU-34, VAL-77, LEU-185, and PRO-195. researchgate.netresearchgate.netresearchgate.net The binding of this compound to the binding region of E2F-2 has been illustrated in molecular docking analyses. researchgate.netresearchgate.netresearchgate.net These interactions suggest that this compound may influence the activity of E2F-2 by forming a stable ligand-protein complex.
Broader Implications for Cell Proliferation Control and Cellular Homeostasis
The observed molecular interactions of this compound with key cell cycle regulators like the Cyclin D1/CDK4-CDK6 complex and the transcription factor E2F-2 have broader implications for cell proliferation control and cellular homeostasis. The cell cycle is tightly regulated by checkpoints that ensure accurate progression through each phase, preventing errors during cell division. researchgate.netpakistanbmj.com Cyclin D/CDK4/6 activity specifically controls the length of the G1 phase. dntb.gov.ua By interacting with these proteins, this compound may interfere with the normal cell cycle progression.
Studies have shown that this compound can reduce cell division in Allium cepa. chemsrc.commedchemexpress.commedchemexpress.comnaver.com While this finding is in a plant model, it aligns with the potential for this compound to impact cell proliferation based on its interactions with conserved cell cycle machinery components. The ability of this compound to influence proteins involved in the G1/S phase transition and E2F-2 activity suggests a mechanism by which it could modulate cellular proliferation. Further research is needed to fully understand the extent and context of these effects in mammalian systems and their implications for cellular homeostasis.
Structure-activity Relationship Sar and Computational Studies of Ilicol
Identification of Key Structural Features Responsible for Ilicol’s Bioactivity
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are crucial for its interaction with a biological target and the resulting effect ashp.org. While detailed SAR studies specifically on this compound's structural features and their direct impact on bioactivity are not extensively detailed in the provided search results, molecular docking studies offer insights into the interactions between this compound and its protein targets, implicitly highlighting structural elements involved in binding.
This compound has been investigated for its potential inhibitory effects on G1/S phase cell cycle regulatory proteins, including Cyclin D1, CDK6, and E2F-2 researchgate.netpakistanbmj.com. Molecular docking simulations reveal specific interactions that this compound forms with these proteins. For instance, the interaction between this compound and the CDK6 protein involves a favorable binding complex with a binding energy of -7.8 kCal/mol and an inhibition constant of 1.81 µM researchgate.netpakistanbmj.com. These interactions are characterized by substantial hydrogen bonding. In the this compound-CDK6 complex, hydrogen bonds are observed with residues ALA-152 (2.13Å) and VAL-150 (2.52Å, 1.97Å). Additionally, hydrophobic alkyl interactions occur with LEU-34 (5.10Å), VAL-77 (5.31Å), LEU-185 (5.39Å), and PRO-195 (5.18Å) researchgate.net.
In the case of the this compound-Cyclin D1 complex, promising interactions include a hydrogen bond with the PHE-66 residue (2.76Å) and hydrophobic interactions at residues LEU-6 (5.15Å), ALA-30 (4.69Å), and PHE-66 (5.04Å) researchgate.net. The this compound-E2F-2 complex also shows hydrogen bonding interactions, including one with ALA-152 and two with VAL-150 researchgate.net.
Computational Chemistry Approaches in this compound Research
Computational chemistry encompasses a range of techniques that use computer simulations to study chemical systems. In the context of drug discovery and research on compounds like this compound, these approaches provide valuable insights into molecular properties, interactions, and potential biological activities.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a widely used computational technique in drug discovery that predicts the preferred orientation of a ligand (such as this compound) when bound to a protein target researchgate.net. It aims to estimate the binding affinity and the mode of interaction between the ligand and the receptor's binding site researchgate.netfbtjournal.com. This method involves steps such as retrieving protein and ligand structures, optimizing their conformations, and docking the ligand into the protein's active site researchgate.net. Software tools like AutoDock Vina, MGL Tools, BIOVIA Discovery Studio, and PyMol are commonly used for performing docking simulations and visualizing the resulting complexes researchgate.netresearchgate.netfbtjournal.comfbtjournal.comresearchgate.net.
Molecular docking studies have been applied to investigate the interactions of this compound with several target proteins. As mentioned earlier, this compound has been docked with G1/S cell cycle regulatory proteins, including Cyclin D1, CDK4, CDK6, and E2F-2 researchgate.netpakistanbmj.comresearchgate.net. These studies aimed to assess this compound's potential as an inhibitor of these proteins. This compound demonstrated favorable binding energy with CDK6 (-7.8 kCal/mol) researchgate.netpakistanbmj.com. The predicted interactions involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pockets of these proteins researchgate.net.
Furthermore, molecular docking has been used to explore the potential of this compound, along with other sesquiterpene lactones, as inhibitors of cancer cell proliferation markers like Ki-67 and PCNA fbtjournal.comfbtjournal.com. These studies involve docking the ligands into the crystal structures of the target proteins and analyzing the binding energies and interaction profiles fbtjournal.com.
The results from molecular docking simulations provide valuable information about the potential binding modes and affinities of this compound with its targets, helping to understand the molecular basis of its biological activity and guiding further experimental investigations researchgate.netfbtjournal.com.
Here is a summary of some molecular docking findings for this compound:
Target Protein | Binding Energy (kCal/mol) | Key Interactions | Source |
CDK6 | -7.8 | Hydrogen bonds (ALA-152, VAL-150), Hydrophobic (LEU-34, VAL-77, LEU-185, PRO-195) | researchgate.netpakistanbmj.com |
Cyclin D1 | - | Hydrogen bond (PHE-66), Hydrophobic (LEU-6, ALA-30, PHE-66) | researchgate.net |
E2F-2 | - | Hydrogen bonds (ALA-152, VAL-150) | researchgate.net |
Ki-67 | - | Interactions analyzed, specific details not provided in snippet | fbtjournal.comfbtjournal.com |
PCNA | - | Interactions analyzed, specific details not provided in snippet | fbtjournal.comfbtjournal.com |
Note: Binding energies were not consistently provided for all targets in the search snippets.
Molecular Dynamics Simulations to Explore this compound-Protein Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. In the context of studying ligand-protein interactions, MD simulations provide a dynamic view of the binding process, allowing researchers to explore the flexibility of both the ligand and the protein, the stability of the complex, and the detailed interactions that occur at the binding interface mdpi.comnih.govrsc.org. Unlike static molecular docking, MD simulations can capture the dynamic nature of biological systems and provide insights into the binding pathway, conformational changes upon binding, and the strength and duration of specific interactions mdpi.comnih.govfrontiersin.orgnih.gov.
MD simulations can be used to validate molecular docking results, refine binding poses, calculate binding free energies, and understand the molecular mechanisms underlying ligand-target interactions mdpi.comnih.govnih.gov. By simulating the system in a near-physiological environment, including explicit solvent and ions, MD simulations can provide a more realistic representation of the binding event mdpi.comfrontiersin.org.
While the provided search results discuss the application of molecular dynamics simulations in studying protein-ligand interactions and protein dynamics in general mdpi.comnih.govrsc.orgfrontiersin.orgnih.gov, and mention MD simulations being used in conjunction with docking for other compounds mdpi.comnih.govmdpi.com, there is no specific information within the provided snippets detailing molecular dynamics simulations specifically conducted to explore the binding dynamics of this compound with its target proteins. Such studies could provide deeper insights into the stability of the this compound-protein complexes predicted by docking, the flexibility of the binding site, and the key interactions that are maintained over time.
Advanced Experimental Methodologies in Ilicol Research
In Vitro Experimental Models for Mechanistic Elucidation
In vitro models, which involve experiments conducted in a controlled environment outside of a living organism, are fundamental for elucidating the mechanisms of action of compounds such as Ilicol. These models allow for focused investigation of cellular and biochemical processes.
Cell-Based Assays for Biological Target Validation
Cell-based assays are widely used to assess the effects of compounds on living cells and to validate potential biological targets. These assays provide a relevant biological context, offering insights into how a compound interacts with cellular components and pathways bmglabtech.comnuvisan.com. They can be used to study various cellular processes, including cell viability, proliferation, death, signaling pathways, and protein function bmglabtech.com. For instance, cell-based assays can be employed to detect and quantify target proteins, quantify ligand binding to cell surface receptors, and monitor receptor internalization and recycling licorbio.com. The use of reporter gene assays, which utilize a dual reporter gene readout, allows for the measurement and quantification of drug activity and immunogenicity svarlifescience.com. Cell-based assays can range from simple 2D cultures to more complex multicellular assays in a 3D setup, providing functional analysis that can better represent the behavior of whole living organisms compared to some biochemical assays bmglabtech.com. They are utilized in basic life science research to unravel mechanisms of biochemical processes and in drug discovery for screening purposes, including high-throughput procedures bmglabtech.comnuvisan.com. Examples of applications include assessing the antiproliferative activity against cancer cell lines using assays like the sulforhodamine B (SRB) assay mdpi.com.
Biochemical Assays for Enzyme Kinetics and Binding Studies
Biochemical assays are essential for studying the interactions of compounds with specific biomolecules, such as enzymes and receptors, and for determining the kinetics and thermodynamics of these interactions bmglabtech.com. Enzyme assays, for example, measure the rate of enzyme-catalyzed reactions and are vital for studying enzyme kinetics and inhibition numberanalytics.comwikipedia.org. These assays can determine important kinetic parameters like Vmax and Km, providing insights into the binding modality (competitive, non-competitive, or uncompetitive) and potency (Ki) of an inhibitor nih.gov. Techniques such as spectrophotometric, fluorometric, and radiometric assays are used to measure changes in substrate or product concentrations over time numberanalytics.comwikipedia.org. Isothermal Titration Calorimetry (ITC) is another technique used to measure the thermodynamics of binding reactions and can also be applied to measure enzyme kinetics, providing information on enzyme activity that may be difficult to obtain with traditional biochemical assays frontiersin.org. Biochemical assays can also be used to study protein interactions using methods like FRET, BRET, and fluorescence polarization bmglabtech.com. Molecular docking analysis is a computational technique used in conjunction with biochemical studies to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a receptor researchgate.netresearchgate.net. This involves retrieving protein and ligand structures, optimizing their conformations, docking the ligand within the receptor's binding site, and evaluating the resulting complexes researchgate.net. For instance, molecular docking studies have investigated the interaction of this compound with proteins like CDK6, CDK4, Cyclin D1, and E2F-2, revealing favorable binding affinities and interaction types, including hydrogen bonds and hydrophobic interactions researchgate.netresearchgate.net.
Data Table: Molecular Docking Results of this compound with Cell Cycle Proteins
Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interactions | PubChem CID (Protein) | PDB ID (Protein) |
CDK6 | -7.8 | 1.81 | Hydrogen bond (VAL-150), Alkyl hydrophobic (LEU-185, VAL-77) researchgate.net | - | 2W96 |
E2F-2 | -7.8 | - | Hydrogen bonds (ALA-152, VAL-150), Alkyl hydrophobic (LEU-34, VAL-77, LEU-185, PRO-195) researchgate.net | - | 1N4M |
Cyclin D1 | - | - | Hydrogen bond (PHE-66), Hydrophobic (LEU-6, ALA-30, PHE-66) researchgate.net | - | 2W9Z |
CDK4 | - | - | Strong affinity researchgate.net | - | 1XO2 |
(Note: PubChem CIDs for proteins are not typically available in the same way as for small molecules; PDB IDs are used for protein structures.)
Analytical Techniques for the Quantitative Determination of this compound in Biological Matrices
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Chromatographic and spectrometric methods are widely used for this purpose.
Chromatographic Methods (e.g., HPLC-UV/MS) for this compound Detection
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful separation techniques used to identify and quantify components in a mixture excedr.comknauer.net. HPLC separates analytes based on their differential interaction with a stationary phase and a mobile phase knauer.netsigmaaldrich.com. Different types of stationary and mobile phases can be used, including normal phase and reverse phase chromatography libretexts.org. As separated components elute from the column, they are detected by various detectors, such as UV-Visible, fluorescence, or mass spectrometry detectors excedr.comknauer.net.
HPLC coupled with UV detection (HPLC-UV) is a common method for detecting compounds that absorb UV light libretexts.orgnih.gov. The detector measures the change in absorbance of light by the eluting components, producing a chromatogram knauer.netarlok.com. HPLC coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) offers higher selectivity and sensitivity compared to HPLC-UV, especially for the analysis of complex biological matrices nih.govmdpi.comnih.gov. MS detectors measure the mass-to-charge ratio of ionized molecules, allowing for their identification and quantification creative-proteomics.comazolifesciences.com. HPLC-MS/MS, using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), is particularly useful for targeted quantification of specific analytes with high sensitivity and accuracy creative-proteomics.com. For the quantitative analysis of compounds using HPLC, the peak height or peak area in the chromatogram is measured and compared to calibration standards excedr.comarlok.com.
While the specific application of HPLC-UV/MS for the detection and quantification of this compound in biological matrices was not extensively detailed in the provided search results, these techniques are standard methodologies for analyzing small molecules in biological samples nih.govnih.govresearchgate.net. The choice of the specific chromatographic column, mobile phase, and detection method would depend on the chemical properties of this compound and the nature of the biological matrix.
Spectrometric Methods for this compound Quantification
Spectrometric methods play a crucial role in the quantification of compounds in biological samples. Mass spectrometry (MS) is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio creative-proteomics.comazolifesciences.com. MS can be used for the absolute quantification of various molecules, including small molecules, lipids, and proteins creative-proteomics.comazolifesciences.comnih.gov. Techniques like SRM and PRM are commonly used in targeted MS for quantitative analysis, often employing isotope-labeled internal standards for increased accuracy creative-proteomics.com. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a sensitive MS technique used for the absolute quantification of trace elements and metals in biological samples creative-proteomics.com.
Spectrophotometric methods, which measure the absorbance or transmission of light, are also used for quantification, particularly in enzyme assays where changes in substrate or product concentrations are monitored numberanalytics.comwikipedia.org. UV-Visible spectrophotometry is commonly coupled with HPLC for the detection and quantification of UV-absorbing compounds libretexts.orgnih.gov.
The application of spectrometric methods for this compound quantification would involve selecting an appropriate ionization technique (e.g., electrospray ionization for LC-MS) and mass analyzer, and developing a method tailored to the specific characteristics of this compound and the biological matrix.
Q & A
Q. What experimental methods are essential for verifying the structural identity of Ilicol?
To confirm this compound’s structure, researchers should combine spectral techniques:
- Nuclear Magnetic Resonance (NMR) : Compare H-NMR (e.g., δ 0.84 ppm for Me-C(4a), δ 4.80/4.95 ppm for =CH) and C-NMR data (e.g., 19.04 ppm for Me-C(4a)) with published reference spectra .
- Optical Rotation : Measure values (e.g., in ethanol) to confirm stereochemistry .
- Melting Point Analysis : Validate purity (reported m.p. 130–131°C) .
Q. How can researchers design initial pharmacological studies for this compound?
Use the PICO framework to structure studies:
- Population : Define biological targets (e.g., enzymes like CDK1).
- Intervention : Administer this compound at varying concentrations.
- Comparison : Include controls (e.g., known inhibitors like Ascleposide E).
- Outcome : Measure binding affinity, IC, or pharmacokinetic parameters (e.g., intestinal absorption) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity data?
Apply systematic validation protocols :
- Replicate Experiments : Verify results across independent labs.
- Statistical Analysis : Use ANOVA or regression models to identify outliers or confounding variables.
- Cross-Validation with Literature : Compare findings with ADMET profiles (e.g., P-glycoprotein inhibition data in Table 2 of ).
- Ethical Frameworks : Adhere to peer-reviewed methodologies to minimize bias .
Q. What computational approaches are suitable for predicting this compound’s drug-likeness?
- Lipinski’s Rule of Five : Assess parameters like log (this compound complies, unlike eucalyptone) and molecular weight using tools like PubChem .
- Molecular Dynamics Simulations : Model interactions with targets (e.g., CDK1 binding in Figure 2b of ).
- ADMET Prediction : Use software (e.g., SwissADME) to evaluate absorption, distribution, and toxicity (reference Table 2 in ).
Q. How can researchers optimize this compound’s synthesis for reproducibility?
- Detailed Experimental Protocols : Document reaction conditions (solvents, catalysts) and purification steps (e.g., column chromatography).
- Supporting Information : Provide spectral raw data, chromatograms, and purity certificates in supplementary files, as per guidelines in .
- Peer Review : Submit methodologies to platforms like Beilstein Journal of Organic Chemistry for validation .
Methodological Considerations
Q. What frameworks ensure rigor in formulating this compound-related research questions?
- PICO : For hypothesis-driven studies (e.g., comparing this compound’s efficacy to analogs) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s neuroprotective mechanisms) .
Q. How should researchers integrate multi-omics data to study this compound’s mechanisms?
- Transcriptomics/Proteomics : Correlate gene/protein expression changes post-Ilicol treatment.
- Metabolomics : Identify altered metabolic pathways using LC-MS/MS.
- Data Cross-Referencing : Use platforms like Google Scholar and PubChem to validate findings .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound’s experimental data in publications?
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.